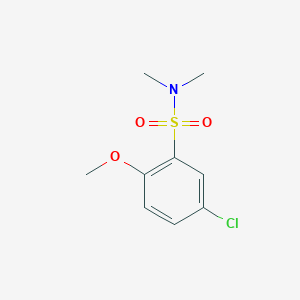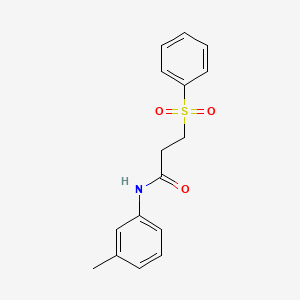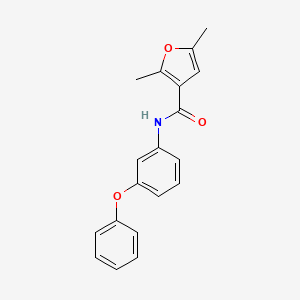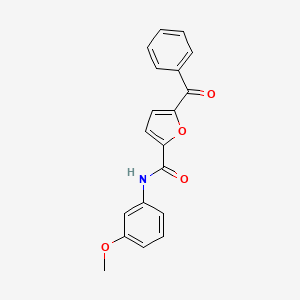
5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamides are a class of compounds widely studied for their diverse applications, including therapeutic agents for diseases such as Alzheimer’s. The synthesis and study of sulfonamides, including their molecular structure, chemical reactions, and properties, have been a significant area of research.
Synthesis Analysis
The synthesis of sulfonamides often involves the reaction of suitable amines with sulfonyl chlorides in an aqueous solution. For example, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were synthesized from 4-methoxyphenethylamine and various alkyl/aralkyl halides, using DMF as solvent and LiH as activator (Abbasi et al., 2018).
Molecular Structure Analysis
X-ray crystallography has been employed to determine the structures of sulfonamide derivatives, revealing details about their molecular conformation and intermolecular interactions. For instance, docking studies and the crystal structure of tetrazole derivatives provide insights into the orientation and interaction of molecules within enzyme active sites (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, including those leading to the synthesis of complex heterocycles. A cascade synthesis involving sulfonamides and thiourea was reported, highlighting the heterocyclization and aromatization processes (Rozentsveig et al., 2011).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility and crystallinity, can be influenced by their molecular structure. The synthesis and characterization of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent demonstrate the reactivity and potential applications of sulfonamide compounds (Pu et al., 2016).
Chemical Properties Analysis
The chemical behavior of sulfonamides, including their reactivity and interaction with biological targets, has been extensively studied. For example, the inhibitory effects of sulfonamide derivatives on enzymes like acetylcholinesterase were evaluated, providing insights into their potential as therapeutic agents (Abbasi et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A variety of benzenesulfonamides, including those related to 5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide, have been synthesized for potential applications in medicinal chemistry. These compounds exhibit a range of biological activities, including anti-HIV and antifungal properties. The synthesis involves reactions with different substrates to yield chiral and achiral N-substituted benzenesulfonamides, characterized by their physical, microanalytical, and spectral data (Zareef et al., 2007).
Environmental Studies
In environmental research, derivatives of 5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide, such as chlorsulfuron, have been studied for their mobility in agricultural soils. Understanding the transport characteristics of these compounds through soil columns can help in predicting their environmental impact, especially due to their persistence in soil (Veeh et al., 1994).
Chemical Synthesis and Reagent Use
5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide serves as a precursor or intermediate in the synthesis of more complex molecules. Its derivatives have been employed as chlorinating agents, showcasing their utility in the functionalization of various organic substrates to achieve chlorinated products with high yields. This illustrates the versatility of such compounds in organic synthesis (Pu et al., 2016).
Photodynamic Therapy and Cancer Research
Derivatives of 5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide have been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups indicate their promising photophysical and photochemical properties. Such compounds exhibit high singlet oxygen quantum yields, making them potential candidates for PDT applications (Pişkin et al., 2020).
Sensor Development
In the field of sensor technology, compounds related to 5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide have been used to develop sensitive and selective sensors for heavy metals such as cobalt ions. The synthesis of bis-sulfonamides and their incorporation into glassy carbon electrodes demonstrate the potential of these materials in environmental monitoring and health care by detecting toxic pollutants at very low concentrations (Sheikh et al., 2016).
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-11(2)15(12,13)9-6-7(10)4-5-8(9)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGBHZKMOTXQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)

![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)
![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)


![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5597876.png)
![4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5597877.png)


![3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)
![3-(1-methylbutyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597901.png)